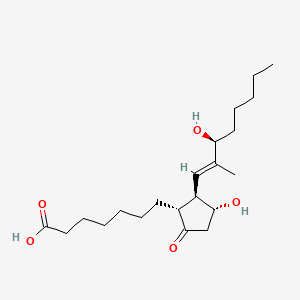

14-Methyl Prostaglandin E1

Description

Historical Context of Prostaglandin (B15479496) Research and Modified Eicosanoids

The journey into the world of prostaglandins (B1171923) began in the 1930s when Ulf von Euler first identified a biologically active substance in human seminal fluid, which he named "prostaglandin," believing it originated from the prostate gland. britannica.comnih.gov It wasn't until the 1960s that the structures of these compounds were elucidated, revealing them to be derivatives of 20-carbon unsaturated fatty acids, with arachidonic acid being a key precursor. nih.govnih.gov This period marked a turning point, leading to the discovery of a whole family of related lipid mediators, collectively known as eicosanoids, which also includes thromboxanes and leukotrienes. nih.gov

A significant breakthrough came in 1971 when John Vane discovered that aspirin-like drugs inhibit the synthesis of prostaglandins, a finding that explained the mechanism of action of these widely used medicines and earned him a Nobel Prize. wikipedia.orgwikipedia.org The subsequent decades saw an explosion in prostaglandin research, focusing on the synthesis of these complex molecules and the creation of modified analogues. wikipedia.orgnih.gov The total synthesis of PGE1 was a landmark achievement, opening the door for the creation of structurally altered versions. acs.org These "modified eicosanoids" were developed to overcome the rapid metabolic degradation of natural prostaglandins, thereby enhancing their therapeutic potential. nih.govnih.gov

Significance of Structural Modifications in Prostaglandin E1 Scaffold

For instance, modifications can be introduced to the carboxylic acid side chain (the α-chain) or the hydrocarbon side chain (the ω-chain). researchgate.net A key metabolic pathway for PGE1 involves oxidation of the hydroxyl group at the C-15 position and reduction of the double bond between C-13 and C-14. glowm.com Therefore, modifications at or near these positions can significantly alter the molecule's half-life. The introduction of a methyl group, for example, can sterically hinder the enzymes responsible for metabolism, leading to a more stable and longer-acting compound. researchgate.net The goal of these modifications is to create analogues with enhanced therapeutic properties, such as increased potency, longer duration of action, or greater selectivity for a specific prostaglandin receptor subtype. scbt.comresearchgate.net

Rationale for Investigating 14-Methyl Prostaglandin E1 as a Distinct Research Entity

The rationale for investigating this compound stems directly from the principles of structural modification. The addition of a methyl group at the 14th carbon position of the Prostaglandin E1 scaffold is a deliberate chemical alteration intended to probe the structure-activity relationship of PGE1 analogues. This specific modification is hypothesized to influence the biological activity and metabolic stability of the parent compound.

The synthesis of methylated prostaglandin analogues, including those with modifications at other positions like the 11-position, has been a subject of research to create new chemical entities with potentially unique properties. rsc.org While the synthesis of this compound is a specialized process, its investigation is driven by the need to understand how subtle structural changes impact the molecule's interaction with its biological targets. vulcanchem.com By comparing the biological activities of this compound with the parent PGE1 and other analogues, researchers can gain valuable insights into the design of more effective and selective prostaglandin-based therapeutics.

Structure

3D Structure

Properties

CAS No. |

41692-11-9 |

|---|---|

Molecular Formula |

C21H36O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1 |

InChI Key |

OZMYPGMSQVIWNC-YAITVPFGSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O |

Canonical SMILES |

CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Prostaglandin E1 and Its Analogues

Asymmetric Synthetic Methodologies for Prostaglandin (B15479496) E1 Scaffolds

The construction of the chiral cyclopentane (B165970) core of Prostaglandin E1 with the correct stereochemistry is a significant challenge in organic synthesis. oup.com Various asymmetric methodologies have been developed to address this, ensuring high enantioselectivity and control over the multiple stereocenters.

Conjugated Addition Approaches

Conjugate addition reactions are fundamental in the formation of carbon-carbon bonds for the synthesis of the prostaglandin framework. rug.nl These reactions, particularly the 1,4-addition of organometallic reagents to cyclopentenones, are a cornerstone of many PGE1 syntheses. acs.org The use of copper-catalyzed 1,4-additions of diorganozinc reagents to enones has shown considerable success. rug.nlacs.org The development of chiral ligands, such as phosphoramidites, has enabled nearly complete stereocontrol in these reactions. rug.nl

A key strategy involves the three-component coupling reaction, which utilizes a tandem 1,4-addition-enolate trapping process. acs.org In this approach, an optically active enone is treated with a functionalized cuprate, and the resulting enolate is trapped by an aldehyde electrophile. acs.org This methodology allows for the convergent and efficient assembly of the prostaglandin structure.

Catalytic Enantioselective Synthesis via Tandem 1,4-Addition-Aldol Reactions

A highly effective method for constructing the PGE1 scaffold is the catalytic enantioselective tandem 1,4-addition-aldol reaction. rug.nlacs.org This approach has been successfully applied to the total synthesis of (−)-PGE1 methyl ester. rug.nlacs.org The reaction involves the use of dialkylzinc reagents with cyclopenten-3,5-dione monoacetals in the presence of an aldehyde. rug.nlacs.org

The catalyst system, typically prepared in situ from copper(II) triflate (Cu(OTf)₂) and a chiral phosphoramidite (B1245037) ligand, directs the formation of three contiguous stereocenters with high stereocontrol. rug.nlacs.orgpnas.org This tandem reaction has been shown to produce highly functionalized cyclopentanones in good yields and with excellent enantiomeric excess (ee), up to 97%. acs.orgpnas.org The use of cyclopenten-3,5-dione monoacetals is advantageous as they exhibit higher reactivity and the resulting products are less volatile compared to those from 2-cyclopentenone. acs.orgacs.org

The versatility of this method is demonstrated by its application in a seven-step total synthesis of (−)-PGE1 methyl ester, starting from achiral materials and employing only a catalytic amount of the chiral copper complex. rug.nlacs.org This strategy represents a novel and efficient route to this important class of natural products. acs.org

| Catalyst System | Substrates | Product | Yield | ee | Reference |

| Cu(OTf)₂ / (S,R,R)-phosphoramidite 4 | Cyclopenten-3,5-dione monoacetal, dialkylzinc, aldehyde | trans-substituted cyclopentanone | up to 76% | up to 97% | rug.nlacs.org |

Asymmetric Michael Addition Techniques

Asymmetric Michael addition is a key strategy for establishing the desired stereoconfigurations at the C8 and C12 positions of the prostaglandin core. researchgate.netznaturforsch.com One reported synthesis of Prostaglandin E1 utilizes this reaction to set the (R)-configurations of a protected PGE1 intermediate. researchgate.netznaturforsch.comresearchgate.net This method has the potential for application in the preparation of other modified prostaglandins (B1171923). researchgate.netznaturforsch.com

Cinchona organocatalysts have been explored for their use in asymmetric Michael additions, which are instrumental in the synthesis of drug intermediates like Prostaglandin E1. researchgate.net These catalysts facilitate reactions such as the addition of diones to nitro-olefins, demonstrating the utility of organocatalysis in constructing chiral building blocks for prostaglandin synthesis. researchgate.net

Total Synthesis Routes and Considerations

The total synthesis of Prostaglandin E1 has been a subject of extensive research, with numerous strategies developed by leading chemists. oup.com Landmark syntheses by Corey, Woodward, Stork, and Noyori have established fundamental approaches to constructing this complex molecule. oup.com Corey's synthesis, proceeding via the pivotal "Corey lactone," is a highly refined and practical route that allows for the synthesis of various prostaglandins. oup.com

More recent approaches have focused on improving efficiency and stereocontrol through organocatalyst-mediated reactions. oup.com For instance, a "pot-economical" total synthesis of PGE1 methyl ester has been developed using an asymmetric [3 + 2] cycloaddition reaction. oup.com This three-pot synthesis provides the target molecule with a 14% total yield. oup.com The key to this strategy is the stereoselective formation of the substituted cyclopentane skeleton. oup.com

Another effective total synthesis of PGE1 involves the optical resolution of an early intermediate, leading to a stereoselective pathway. rsc.org The choice of synthetic route often depends on the desired complexity and the availability of starting materials, with convergent strategies like the three-component coupling being particularly attractive due to the limited number of steps. acs.org

Targeted Chemical Modifications and Analogue Generation

The biological activity of prostaglandins can be fine-tuned through chemical modifications of their structure. The alkyl side chain is a common target for such modifications, leading to the generation of analogues with altered properties.

Alkyl Side Chain Modifications at C-14, C-15, and C-16

Modifications to the alkyl side chain of prostaglandins, particularly at the C-14, C-15, and C-16 positions, can significantly impact their interaction with metabolic enzymes like 15-hydroxyprostaglandin dehydrogenase (PGDH). nih.gov This enzyme is responsible for the rapid catabolism of many prostaglandins by oxidizing the hydroxyl group at C-15. glowm.com

Introducing a methyl group at the C-14 position, as in 14-methyl-13,14-dihydro-PGE1, has been shown to create a potent inhibitor of PGDH. nih.gov Similarly, modifications at C-16, such as in 16-cyclopentyl-ω-trinor-15-epi-PGE2, also result in strong PGDH inhibitors. nih.gov These modifications reduce the affinity of the enzyme for the prostaglandin analogues, thereby increasing their metabolic stability and prolonging their biological effects. nih.gov

| Compound | Modification | Effect | Reference |

| 14-methyl-13,14-dihydro-PGE1 | Methyl group at C-14, saturation of C13-C14 double bond | Potent inhibitor of PGDH | nih.gov |

| 16-cyclopentyl-ω-trinor-15-epi-PGE2 | Cyclopentyl group at C-16, altered stereochemistry at C-15 | Potent inhibitor of PGDH | nih.gov |

Stereochemical Control in Analogue Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, within prostaglandin E1 (PGE1) and its analogues is a critical determinant of their biological activity. Therefore, achieving a high degree of stereochemical control during synthesis is paramount. The synthesis of these complex molecules often involves multiple chiral centers, and the desired therapeutic effects are typically associated with a specific stereoisomer.

Total synthesis strategies for PGE1 and its analogues frequently employ methods that establish the correct stereochemistry at each chiral center. ontosight.ai These approaches often rely on stereoselective reactions, such as aldol (B89426) condensations, Wittig reactions, and stereoselective reductions. ontosight.ai A key challenge lies in controlling the stereochemistry of the cyclopentane ring, which forms the core of the prostaglandin structure. colab.wsrsc.org

One established method for achieving stereocontrol is the Corey procedure, which utilizes lactone intermediates. nih.gov This strategy allows for the controlled introduction of the two side chains onto the cyclopentane ring with the correct stereochemistry. The synthesis of key δ-lactones and γ-lactones with three or four stereocenters on the cyclopentane fragment is a crucial step in this process. nih.gov

More recent approaches have utilized catalytic enantioselective methods to achieve high levels of stereocontrol. For instance, a tandem 1,4-addition-aldol reaction using a chiral copper complex as a catalyst has been employed in the total synthesis of (-)-PGE1 methyl ester. scispace.com This method allows for the creation of multiple stereocenters in a single step with high enantioselectivity.

The stereochemistry of the hydroxyl group at the C-15 position is also crucial for the biological activity of prostaglandins. researchgate.net In the enzymatic synthesis of prostaglandins by cyclooxygenases (COX-1 and COX-2), the 15S-hydroxyl group is specifically formed. researchgate.net Synthetic strategies must therefore also focus on achieving this specific configuration.

Preparation of Deuterium-Labeled Analogues for Research Applications

Deuterium-labeled analogues of prostaglandin E1 and its metabolites are invaluable tools in research, particularly for metabolic studies and quantitative analysis. researchgate.netnih.gov The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, allows for the differentiation of the labeled compound from its endogenous counterparts using mass spectrometry. nih.gov This technique is essential for accurately measuring the concentration of prostaglandins and their metabolites in biological samples. researchgate.net

The synthesis of deuterium-labeled prostaglandins often involves the late-stage introduction of a deuterated side-chain, which allows for an efficient and concise preparation. researchgate.net For example, the preparation of pentadeutero-tetranor-PGE1 has been described for use as a carrier-internal standard in the quantitative determination of tetranor-PGE1, a urinary metabolite of PGE1 and PGE2. researchgate.net

Deuterated standards are also crucial for studying the in vivo synthesis and metabolism of prostaglandins. For instance, deuterated PGE2 and PGF2α have been used to quantify the endogenous synthesis of these prostaglandins in cerebral arteries. ahajournals.org The use of these labeled compounds allows researchers to track the metabolic fate of exogenously administered prostaglandins and to understand the pathways of their biotransformation.

The applications of deuterium-labeled compounds extend to various areas of pharmaceutical research, including the study of metabolic processes and drug stability. researchgate.net In the context of prostaglandins, deuterated analogues like Misoprostol acid-d5, a labeled version of a synthetic PGE1 analogue, are used in pharmacokinetic studies. medchemexpress.commedchemexpress.com Biocatalytic systems, utilizing either whole cells or isolated enzymes, have also emerged as important tools for the synthesis of isotope-labeled metabolites, including those labeled with deuterium. mdpi.com

Chemical Stability Considerations in Synthetic and Experimental Contexts

Prostaglandin E1 and its analogues are known to be chemically unstable, which presents challenges in their synthesis, storage, and experimental use. researchgate.netsemanticscholar.org The primary degradation pathway for PGE1 in aqueous solutions is dehydration to form Prostaglandin A1 (PGA1). researchgate.netnih.gov This degradation is influenced by factors such as pH, temperature, and the presence of light. researchgate.netnih.gov

Studies have shown that the degradation rate of PGE1 is first-order with respect to hydrogen-ion and hydroxide-ion concentrations, with instability observed at both low (≤ 3) and high (≥ 10) pH values. researchgate.net The optimal pH for the stability of many prostaglandin analogues is in the range of 6.0 to 7.8. semanticscholar.org For example, in aqueous solutions, travoprost (B1681362) is most stable at a pH of 6.0 ± 0.2. semanticscholar.org

Temperature also plays a significant role in the stability of PGE1. Storage at elevated temperatures leads to rapid degradation. researchgate.net Therefore, it is often recommended to store PGE1 solutions at refrigerated temperatures (2-8°C) to maintain their stability. researchgate.netgoogle.com

To enhance the chemical stability of prostaglandins for pharmaceutical applications, various formulation strategies have been developed. Lipid emulsions and cyclodextrin (B1172386) complexes have been shown to protect PGE1 from degradation. semanticscholar.orgresearchgate.net For instance, encapsulating PGE1 in lipid emulsions can significantly reduce its degradation after sterilization and during long-term storage. researchgate.net Similarly, cyclodextrins can shield the ester group of some prostaglandin analogues from hydrolysis, thereby improving their stability in aqueous solutions. semanticscholar.org

In non-aqueous solvents, such as ethanol, the addition of an acid can act as a stabilizer for alprostadil (B1665725) (PGE1). google.com This is particularly relevant for the preparation of stock solutions and pharmaceutical formulations.

The table below summarizes the stability of PGE1 solutions under different storage conditions.

Table 1: Stability of Prostaglandin E1 Solutions

| Concentration | Diluent | Storage Temperature | Duration | Remaining PGE1 Concentration | Degradation Product(s) |

|---|---|---|---|---|---|

| 1.5 µg/mL | 10% Dextrose | 30°C | 48 hours | ≥90.0% | Prostaglandin A1 |

| 15 µg/mL | 10% Dextrose | 30°C | 48 hours | ≥90.0% | Prostaglandin A1 |

| Not specified | Physiological solutions | 2-8°C | 90 days | ~85% | Not specified |

Enzymatic Biotransformation and Metabolic Pathways

Biosynthetic Precursors and Pathways of Prostaglandin (B15479496) E1

Prostaglandin E1 (PGE1) is a physiologically active lipid compound derived from the enzymatic oxidation of an omega-6 polyunsaturated fatty acid. nih.govwikipedia.org Its synthesis is a multi-step process involving specific enzymes and precursors.

The primary precursor for the biosynthesis of PGE1 is dihomo-γ-linolenic acid (DGLA). nih.govmdpi.com This fatty acid is metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PGHS), which exist in two main isoforms: COX-1 and COX-2. mdpi.comnih.govtesisenred.net Both COX-1 and COX-2 can convert DGLA into prostaglandin H1 (PGH1), the precursor to PGE1. nih.govmdpi.com

The conversion process begins with the release of DGLA from membrane phospholipids (B1166683) by phospholipase A2. nih.gov The COX enzyme then catalyzes the addition of two oxygen molecules to DGLA, forming a bicyclic endoperoxide structure characteristic of prostaglandins (B1171923). researchgate.net While both COX isoforms can utilize DGLA as a substrate, there are differences in their efficiency. Studies have shown that COX-1 has a preference for arachidonic acid (AA) over DGLA, which can limit the production of PGE1 in cells where COX-1 is the predominant isoform. nih.gov Conversely, in inflammatory conditions where COX-2 is upregulated, the potential for PGE1 synthesis from DGLA may be enhanced. mdpi.com

The balance between the availability of DGLA and AA, as well as the relative expression of COX-1 and COX-2, are critical factors determining the cellular output of PGE1 versus the 2-series prostaglandins derived from AA, such as PGE2. nih.govnih.gov

The biosynthesis of PGE1 from DGLA is a complex enzymatic cascade. Following the initial oxygenation of DGLA by COX enzymes to form the unstable intermediate PGH1, the process involves further enzymatic action. researchgate.net The conversion of PGH1 to PGE1 is catalyzed by a specific prostaglandin E synthase (PGES).

The proposed mechanism for the conversion of the precursor fatty acid involves the formation of peroxy-radicals and a cyclic peroxide on the enzyme. researchgate.net It is suggested that an 11-peroxy derivative of the fatty acid is the initial intermediate, which then cyclizes to form an endoperoxide. researchgate.net This endoperoxide is subsequently transformed into either PGE1 or PGF1α through independent reactions. researchgate.net The formation of PGE1 requires glutathione (B108866) as a cofactor. researchgate.net

It's important to note that non-enzymatic formation of PGE1 can also occur through autoxidation of DGLA, though the yield is typically low due to numerous side reactions. researchgate.net

Metabolism of Prostaglandin E1 and its Analogues

Once synthesized, Prostaglandin E1 and its analogues undergo rapid metabolism, which is a key factor in regulating their biological activity.

A significant metabolic pathway for PGE1 involves its conversion to 13,14-dihydroprostaglandin E1 (13,14-dihydro-PGE1). nih.govnih.gov This metabolite is formed through the reduction of the double bond at C13-C14. researchgate.net The formation of 13,14-dihydro-PGE1 has been demonstrated in humans, and this metabolite is biologically active, possessing similar potencies to the parent compound in some activities, such as the inhibition of platelet aggregation. nih.govnih.govebi.ac.ukcaymanchem.com

The presence of 13,14-dihydro-PGE1 suggests that the pharmacological effects observed during the administration of PGE1 are likely due to the combined actions of both PGE1 and this active metabolite. nih.gov

The primary enzyme responsible for the catabolism and inactivation of prostaglandins, including PGE1, is 15-hydroxyprostaglandin dehydrogenase (PGDH). researchgate.netnih.govscispace.com This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group. researchgate.netnih.gov This conversion results in a significant reduction or loss of biological activity. researchgate.netnih.gov

The product of this reaction, 15-keto-PGE1, is then further metabolized, often by reduction of the C13-C14 double bond, to form 15-keto-13,14-dihydro-PGE1. ebi.ac.uknih.gov PGDH is widely distributed in tissues and plays a crucial role in controlling the local concentrations and effects of prostaglandins. uniprot.org

Certain synthetic analogues of prostaglandins can act as inhibitors of PGDH. nih.gov Notably, 14-methyl-13,14-dihydro-PGE1 has been identified as a potent inhibitor of this enzyme. nih.gov The modification of the alkyl side chain of the prostaglandin, particularly at positions C-14, C-15, or C-16, can significantly affect the affinity of the enzyme for these analogues and their inhibitory potential. nih.gov By inhibiting PGDH, compounds like 14-methyl-13,14-dihydro-PGE1 can prevent the breakdown of endogenous or administered prostaglandins, thereby prolonging their biological effects.

Molecular Pharmacology and Receptor Interaction Studies

Prostanoid Receptor Subtype Affinities of Prostaglandin (B15479496) E1 and Analogues

The biological effects of prostaglandins (B1171923) are mediated by their interaction with a family of G-protein coupled receptors known as prostanoid receptors. These are further classified into subtypes, including the EP receptors for prostaglandin E2 (with which PGE1 also interacts), and the IP receptor for prostacyclin. The affinity of a ligand for these receptor subtypes determines its specific physiological effects.

Binding to EP1, EP2, EP3, and EP4 Receptors

Prostaglandin E1 itself exhibits a varied binding profile across the four EP receptor subtypes. Generally, PGE1 has a high affinity for the EP3 and EP4 receptors, a moderate affinity for the EP2 receptor, and a lower affinity for the EP1 receptor. Specific binding affinities (Ki values) for PGE1 at mouse prostanoid receptors have been reported as 36 nM for EP1, 10 nM for EP2, 1.1 nM for EP3, and 2.1 nM for EP4. Another source reports Ki values of 36 nM, 10 nM, 1.1 nM and 2.1 nM for EP1, EP2, EP3 and EP4 respectively. axonmedchem.com

Binding Affinities (Ki, nM) of Prostaglandin E1 at Mouse Prostanoid EP Receptors

| Compound | EP1 | EP2 | EP3 | EP4 |

|---|---|---|---|---|

| Prostaglandin E1 | 36 | 10 | 1.1 | 2.1 |

Binding to IP Receptors

Prostaglandin E1 is also known to interact with the prostacyclin (IP) receptor. The binding affinity of PGE1 for the mouse IP receptor has been reported with a Ki value of 33 nM. This indicates that PGE1 can exert effects through this receptor, although its affinity is generally higher for the EP3 and EP4 subtypes.

Binding Affinity (Ki, nM) of Prostaglandin E1 at the Mouse Prostanoid IP Receptor

| Compound | IP Receptor |

|---|---|

| Prostaglandin E1 | 33 |

Differential Binding Characteristics of Prostaglandin E1 Metabolites and Synthetic Analogues

The metabolism of Prostaglandin E1 results in compounds with altered receptor binding profiles. For example, the metabolite 13,14-dihydro-PGE1 has been shown to be a potent inhibitor of ADP-induced platelet aggregation, with an efficacy of 76.4% compared to the parent compound PGE1. nih.gov This suggests that it retains significant biological activity, likely through interaction with relevant prostanoid receptors on platelets.

Synthetic analogues of PGE1 have been developed to enhance selectivity for specific receptor subtypes. For example, the parallel synthesis of a variety of PGE1 analogues has been explored to create derivatives with diverse structures and potentially altered receptor affinities. nih.gov The study of such analogues helps to elucidate the structural requirements for potent and selective receptor interaction.

G-Protein Coupled Receptor Signaling Mechanisms

Upon binding to their cognate receptors, prostaglandins trigger intracellular signaling cascades mediated by G-proteins. These cascades typically involve the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), leading to a cellular response.

Modulation of Intracellular Cyclic AMP (cAMP) Production

The EP2 and EP4 receptor subtypes are known to couple to the Gs alpha subunit of the G-protein complex, which stimulates adenylyl cyclase activity and leads to an increase in intracellular cAMP levels. Prostaglandin E1 is a known activator of adenylate cyclase. scbt.com Pretreatment of cells with certain agents can potentiate PGE1-stimulated cAMP formation. nih.gov

Regulation of Intracellular Calcium (Ca2+) Levels

In contrast to the cAMP-linked EP2 and EP4 receptors, the EP1 receptor is coupled to the Gq alpha subunit, which activates phospholipase C. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of calcium from intracellular stores and an increase in cytosolic Ca2+ concentration. Prostaglandin E1 has been shown to cause a rapid and dose-dependent increase in the intracellular free calcium level. nih.gov This effect is attributed to both an influx of calcium from the external medium and mobilization from intracellular stores. nih.gov Some studies have also suggested that PGE1 can inhibit calcium-dependent potentials in neurons. nih.gov

Activation of Adenylate Cyclase and Phospholipase C

The signaling pathways initiated by prostaglandins are critical to their diverse physiological effects. For Prostaglandin E1 (PGE1), and by extension its analogs like 14-Methyl Prostaglandin E1, these pathways primarily involve the activation of key enzymes such as adenylate cyclase and phospholipase C, which are linked to specific E-type prostanoid (EP) receptors.

The activation of adenylate cyclase is a well-established mechanism for PGE1. This process is predominantly mediated through the Gs-cAMP pathway, which is coupled to EP2 and EP4 receptors mdpi.comnih.gov. Upon binding to these receptors, a stimulatory G-protein (Gs) is activated, which in turn stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP). This increase in intracellular cAMP concentration mediates a wide range of cellular responses, including smooth muscle relaxation mdpi.comnih.gov.

Research on human blood platelet membranes has provided quantitative data on this interaction. Studies have shown that the activation of adenylate cyclase by PGE1 is dose-dependent. researchgate.net

| Parameter | PGE1 Concentration |

|---|---|

| Half-Maximal Stimulation | 0.8 µM |

| Maximal Activation | 10 µM |

The activation of Phospholipase C (PLC) is another important signaling pathway for prostaglandins, typically associated with the Gq-protein coupled EP1 receptor. nih.gov While direct studies on PGE1-mediated PLC activation are less common, research on the closely related Prostaglandin E2 (PGE2) shows that it can activate PLC through EP1 and EP3 receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C, respectively. Given that PGE1 can also bind to these receptor subtypes, it is plausible that this compound may also modulate cellular activity via the PLC pathway, particularly if it shows affinity for the EP1 receptor subtype.

Non-Prostanoid Receptor Mediated Interactions

Beyond its classical interactions with G-protein coupled prostanoid receptors, PGE1 has been shown to engage with other, non-traditional receptor types, specifically orphan nuclear receptors. This represents a distinct mechanism of action that directly influences gene transcription.

Direct Interaction with Orphan Nuclear Receptors (e.g., Nurr1)

Significant research has identified Prostaglandin E1 and its metabolite, Prostaglandin A1 (PGA1), as direct ligands for the orphan nuclear receptor Nurr1 (also known as NR4A2). ntu.edu.sgnih.govnih.gov Nurr1 is critical for the development and maintenance of midbrain dopaminergic neurons, making it a key target in neurodegenerative disease research. ntu.edu.sgnih.gov Studies demonstrate that PGE1 physically interacts with the ligand-binding domain (LBD) of Nurr1, indicating a direct mechanism of engagement that is independent of cell-surface prostanoid receptors. ntu.edu.sgnih.govnih.gov

Transcriptional Activation Mechanisms via Nuclear Receptor Binding

The binding of PGE1's metabolite, PGA1, to the Nurr1 ligand-binding domain is not merely an association but a covalent interaction. ntu.edu.sgnih.govnih.gov This interaction stimulates the transcriptional function of the receptor, leading to the enhanced expression of Nurr1 target genes. ntu.edu.sgresearchgate.net

The mechanism involves several key steps:

Covalent Coupling: Crystallographic studies reveal that PGA1 forms a Michael adduct, a type of covalent bond, with a specific cysteine residue (Cys566) within the Nurr1 LBD. ntu.edu.sgnih.govresearchgate.net

Conformational Change: This covalent binding induces a significant conformational shift in the receptor's structure. Specifically, it causes a notable 21° shift of the activation function-2 (AF-2) helix (H12) away from the core of the protein. ntu.edu.sgnih.govresearchgate.net

Transcriptional Activation: This structural rearrangement facilitates the recruitment of co-activator proteins and initiates the transcription of genes regulated by Nurr1. This activation has been shown to produce neuroprotective effects in a Nurr1-dependent manner. ntu.edu.sgnih.govnih.gov

| Aspect of Interaction | Description | Reference |

|---|---|---|

| Target Receptor | Nurr1 (NR4A2), an orphan nuclear receptor | ntu.edu.sgnih.gov |

| Binding Site | Ligand-Binding Domain (LBD) | nih.gov |

| Mechanism of Binding | Covalent coupling (Michael adduct) with Cysteine 566 | ntu.edu.sgresearchgate.net |

| Structural Consequence | 21° shift of the activation function-2 (AF-2) helix | nih.govresearchgate.net |

| Functional Outcome | Stimulation of Nurr1's transcriptional function | ntu.edu.sgnih.gov |

This interaction with Nurr1 showcases a distinct, intracellular signaling pathway for prostaglandins that directly impacts gene expression, a mechanism that may be retained by analogs such as this compound.

Cellular and Molecular Mechanisms of Action in Preclinical Models

Regulation of Inflammatory Pathways

14-Methyl Prostaglandin (B15479496) E1, much like its parent compound PGE1, demonstrates considerable anti-inflammatory properties in various preclinical settings. researchgate.netamegroups.orgamegroups.cn These effects are attributed to its ability to modulate several critical components of the inflammatory cascade.

Preclinical research has consistently shown that PGE1 can suppress the secretion of key pro-inflammatory cytokines. In models of cardiac ischemia/reperfusion injury, PGE1 has been found to attenuate the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govportlandpress.com Further studies have demonstrated its capacity to decrease the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the context of renal ischemia/reperfusion injury-induced gastric damage. nih.gov In cultured cardiomyocytes subjected to hypoxia/reoxygenation, PGE1 treatment significantly reduced the levels of IL-2, IL-6, and TNF-α. nih.gov This downregulation of pro-inflammatory cytokines is a crucial aspect of its protective effects against tissue injury. nih.govfrontiersin.orgmdpi.commdpi.com

| Cytokine | Effect of PGE1 | Preclinical Model |

| IL-6 | Attenuation of secretion | Cardiac ischemia/reperfusion nih.govportlandpress.com |

| IL-8 | Attenuation of secretion | Cardiac surgery nih.govportlandpress.com |

| TNF-α | Decreased production | Renal ischemia/reperfusion-induced gastric damage nih.gov |

| IL-1β | Decreased production | Renal ischemia/reperfusion-induced gastric damage nih.gov |

| IL-2 | Decreased expression | Hypoxia/reoxygenation in cardiomyocytes nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism of anti-inflammatory drugs. physiology.org PGE1 has been shown to exert its anti-inflammatory effects in part by inhibiting the activation of the NF-κB pathway. nih.gov In cardiomyocytes, the protective effect of PGE1 against inflammation is linked to the inactivation of this signaling cascade. nih.gov By preventing the phosphorylation of the p65 subunit of NF-κB, PGE1 can suppress the transcription of multiple inflammatory genes, including those for various cytokines. nih.govpnas.org

| Cell Type | Effect of 14-Methyl PGE1 | Preclinical Model |

| Macrophages | Reduced infiltration and activation | Macrophage-dependent glomerulonephritis (rat) nih.gov |

| Monocytes | Inhibition of function | General anti-inflammatory effect researchgate.net |

| Neutrophils | Inhibition of function | General anti-inflammatory effect researchgate.net |

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory process, mediated by adhesion molecules such as E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). ahajournals.orgnih.govrevespcardiol.org Studies have shown that PGE1 can significantly reduce the circulating levels of these adhesion molecules in patients with peripheral vascular disease. nih.gov In human umbilical vein endothelial cells (HUVECs) treated with TNF-α, PGE1 pretreatment was found to decrease the expression of VCAM-1, ICAM-1, and E-selectin, thereby reducing the adhesion between endothelial cells and monocytes. researchgate.net This modulation of adhesion molecule expression is a key mechanism by which PGE1 interferes with the inflammatory response at the vascular level. researchgate.netnih.gov

Vascular and Endothelial Cell Biology

The effects of 14-Methyl Prostaglandin E1 on the vasculature are a cornerstone of its therapeutic potential, with vasodilation being a primary and well-documented action.

PGE1 is a potent vasodilator, a property that has been recognized since its discovery. ter-arkhiv.runih.gov Its vasodilatory effects are mediated through its interaction with prostanoid receptors on vascular smooth muscle cells. d-nb.info This interaction leads to the relaxation of these cells and a subsequent increase in blood vessel diameter. The vasodilatory action of PGE1 has been demonstrated in various preclinical models, including studies on coronary and systemic circulation in rats. ter-arkhiv.ru Furthermore, PGE1 has been shown to have inhibitory effects on smooth muscle contraction. d-nb.info This vasodilatory property is crucial for its application in conditions characterized by reduced blood flow.

Inhibition of Platelet Aggregation Mechanisms

Prostaglandin E1 (PGE1), the parent compound of this compound, is a potent inhibitor of platelet aggregation. nih.govmdpi.comnih.gov Its primary mechanism involves the stimulation of adenyl cyclase activity within platelets, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.comendotell.ch This elevation in cAMP counteracts platelet activation by inhibiting the release of calcium ions (Ca2+) from intracellular stores, a critical step in the aggregation process. nih.gov

The inhibitory effects of PGE1 are mediated through its interaction with prostanoid receptors on the platelet surface. While it can bind to various prostaglandin E (EP) receptors, its anti-aggregatory action is primarily attributed to its binding to the prostacyclin (IP) receptor. nih.govmdpi.com The binding of PGE1 to the IP receptor activates Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates and inhibits key signaling proteins involved in platelet activation, such as phospholipase C. This ultimately leads to a reduction in Ca2+ mobilization and subsequent inhibition of platelet aggregation. nih.gov

Interestingly, some research suggests the existence of a cAMP-independent pathway for the inhibition of platelet aggregation by PGE1. nih.gov Studies have shown that an insolubilized derivative of PGE1 can inhibit platelet aggregation induced by ADP or epinephrine (B1671497) without a corresponding change in intracellular cAMP concentrations, indicating an alternative mechanism may be at play. nih.gov Furthermore, while PGE1 primarily inhibits platelet aggregation via the IP receptor, it has been shown to promote aggregation through the EP3 receptor, highlighting a dual and complex regulatory role. nih.gov

The interplay between PGE1 and other signaling pathways is also crucial. For instance, PGE1 can synergistically inhibit Ca2+ release and platelet aggregation when combined with P2Y12 receptor inhibitors like clopidogrel. nih.gov The P2Y12 receptor is a key target for antiplatelet drugs, and its inhibition, coupled with the cAMP-elevating effects of PGE1, provides a more potent anti-aggregatory response.

Regulation of Vascular Smooth Muscle Cell Proliferation and Phenotypic Switching

This compound's parent compound, PGE1, exerts significant regulatory effects on vascular smooth muscle cell (VSMC) proliferation and phenotypic switching, which are critical processes in the development of vascular diseases like atherosclerosis. d-nb.infonih.govphysiology.org VSMCs can transition from a quiescent, contractile phenotype to a proliferative, synthetic phenotype, characterized by increased migration and production of extracellular matrix proteins. physiology.orgaging-us.com

PGE1 has been shown to inhibit VSMC proliferation in a dose-dependent manner. magtechjournal.com This inhibitory effect is linked to the cell cycle. Studies have demonstrated that PGE1's antiproliferative action is most pronounced when added to cells that are already in the process of cycling, particularly during the S phase. nih.govnih.gov The mechanism appears to involve the modulation of intracellular cyclic AMP (cAMP) levels. nih.govnih.gov An increase in cAMP is associated with the inhibition of DNA synthesis in VSMCs. nih.gov Furthermore, PGE1 has been found to decrease the amount of cyclin D1 mRNA, a key regulator of cell cycle progression, thereby arresting cell growth. magtechjournal.com

In the context of phenotypic switching, PGE1 has demonstrated a protective role by helping to maintain the contractile phenotype of VSMCs. d-nb.infonih.gov In preclinical models of type 2 diabetes, where high glucose levels promote a switch to the synthetic phenotype, PGE1 treatment has been shown to reverse these changes. d-nb.infonih.gov This effect is mediated through the activation of autophagy via the AKT/mTOR signaling pathway. d-nb.infonih.gov PGE1 suppresses the phosphorylation of AKT and mTOR, which are negative regulators of autophagy. d-nb.infonih.gov By promoting autophagy, PGE1 helps to restore the expression of contractile proteins like α-SMA and reduce the expression of synthetic phenotype markers such as vimentin (B1176767) and collagen I. d-nb.infonih.gov

The table below summarizes the key molecular players involved in PGE1's regulation of VSMC proliferation and phenotypic switching.

| Molecular Target | Effect of PGE1 | Functional Outcome | Supporting Evidence |

| Cyclin D1 mRNA | Decrease | Inhibition of cell cycle progression and proliferation | magtechjournal.com |

| Intracellular cAMP | Increase | Inhibition of DNA synthesis | nih.govnih.gov |

| AKT/mTOR phosphorylation | Decrease | Activation of autophagy | d-nb.infonih.gov |

| α-SMA expression | Increase/Restore | Maintenance of contractile phenotype | d-nb.infonih.gov |

| Vimentin, Collagen I expression | Decrease | Inhibition of synthetic phenotype | d-nb.infonih.gov |

Induction of Vascular Permeability

Prostaglandin E1 (PGE1), the parent compound of this compound, has been shown to induce vascular permeability. researchgate.netnih.gov This effect is concentration-dependent, with higher concentrations of PGE1 leading to a greater increase in the permeability of blood vessels. researchgate.netnih.gov

In preclinical studies, the systemic administration of PGE1 or its stable derivatives has been found to significantly reduce the increases in vascular permeability caused by various vasoactive inflammatory mediators, such as histamine, serotonin, bradykinin, and C3a. nih.gov This inhibitory effect is associated with the preservation of tight junctions between endothelial cells, which are crucial for maintaining the integrity of the vascular barrier. nih.gov

The mechanism by which PGE1 induces vascular permeability is thought to involve its vasodilatory properties. nih.gov By causing blood vessels to widen, PGE1 can increase blood flow and potentially lead to the leakage of fluid and other substances from the vessels into the surrounding tissues.

The table below presents data from a study investigating the effect of different concentrations of PGE1 on vascular permeability in vivo.

| PGE1 Concentration | Fold Increase in Vascular Permeability (compared to control) |

| 10 nM | 1.18 |

| 100 nM | 5.8 |

| 1 µM | 9.2 |

| Data from a study on the effects of PGE1 on vascular permeability. researchgate.netnih.gov |

Promotion of Angiogenesis through Vascular Endothelial Growth Factor (VEGF) Upregulation

Preclinical and clinical evidence suggests that Prostaglandin E1 (PGE1), the parent compound of this compound, is a potent stimulator of angiogenesis, the formation of new blood vessels. oup.com This pro-angiogenic effect is primarily mediated through the upregulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. oup.comspandidos-publications.com

Studies have shown that PGE1 treatment can significantly increase the production of VEGF in various cell types, including human coronary artery smooth muscle cells. oup.com This increase in VEGF expression leads to enhanced endothelial cell proliferation and the formation of new capillaries. oup.com In patients with ischemic cardiomyopathy, those treated with PGE1 prior to heart transplantation exhibited significantly higher capillary density and endothelial cell proliferation in the heart muscle compared to untreated patients. oup.com This was associated with a more than twofold increase in the presence of VEGF-positive cells. oup.com

The upregulation of VEGF by PGE1 is thought to be linked to the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway. oup.comnih.gov HIF-1α is a transcription factor that is activated in response to low oxygen levels (hypoxia) and plays a crucial role in inducing the expression of genes involved in angiogenesis, including VEGF. oup.comspandidos-publications.com PGE1 has been shown to activate the HIF-1α pathway, which in turn leads to increased VEGF secretion. nih.gov

The pro-angiogenic effects of PGE1 are not limited to the heart. In rheumatoid arthritis, another condition characterized by inflammation and angiogenesis, PGE1 is considered a potent mediator of new blood vessel formation. mdpi.com

The table below summarizes the findings from a study on the effect of PGE1 on VEGF production in cultured human coronary artery smooth muscle cells.

| Treatment Group | VEGF Production (pg/10^5 cells/24 h) |

| Control | 66.6 ± 8.7 |

| PGE1-treated | 164.0 ± 19.7 |

| Data from a study investigating the angiogenic effects of PGE1. oup.com |

Cytoprotective and Anti-Apoptotic Mechanisms

Protection against Hypoxia-Reperfusion Induced Injury

Prostaglandin E1 (PGE1), the parent compound of this compound, has demonstrated significant cytoprotective effects against hypoxia-reperfusion (H/R) injury in various preclinical models. nih.govnih.gov H/R injury is a complex process that occurs when blood supply is restored to a tissue after a period of ischemia, leading to a cascade of events that can cause further cell damage and death. frontiersin.org

PGE1 has been shown to protect cardiomyocytes from H/R-induced injury by reducing cell cytotoxicity and apoptosis. nih.govnih.gov One of the key mechanisms underlying this protection is the inhibition of mitochondria-mediated apoptosis. spandidos-publications.comresearchgate.net PGE1 treatment has been found to prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event that leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis. spandidos-publications.comresearchgate.net

Furthermore, PGE1 has been shown to regulate the expression of key apoptosis-related proteins. In H/R-injured cardiomyocytes, PGE1 treatment leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio favors cell survival.

In addition to its direct effects on the apoptotic machinery, PGE1 also exerts its protective effects by modulating inflammatory responses. It has been shown to decrease the production of pro-inflammatory cytokines such as IL-2, IL-6, and TNF-α, and to attenuate the expression of p-p65, the phosphorylated (active) form of the NF-κB p65 subunit, a key transcription factor involved in inflammation. nih.gov

Another important mechanism of PGE1's cytoprotective action involves the regulation of microRNAs. Specifically, PGE1 has been shown to up-regulate the expression of miR-21-5p in cardiomyocytes exposed to H/R injury. nih.govnih.gov MiR-21-5p, in turn, targets and downregulates the expression of Fas ligand (FASLG), a protein that plays a crucial role in initiating apoptosis. By modulating the miR-21-5p/FASLG axis, PGE1 effectively reduces apoptosis in H/R-injured cardiomyocytes. nih.govnih.gov

The table below summarizes the key molecular mechanisms by which PGE1 protects against hypoxia-reperfusion injury.

| Molecular Mechanism | Effect of PGE1 | Functional Outcome | Supporting Evidence |

| mPTP opening | Inhibition | Prevention of cytochrome c release and caspase-3 activation | spandidos-publications.comresearchgate.net |

| Bax expression | Decrease | Inhibition of apoptosis | nih.govnih.gov |

| Bcl-2 expression | Increase | Promotion of cell survival | nih.govnih.gov |

| Pro-inflammatory cytokine (IL-2, IL-6, TNF-α) production | Decrease | Reduction of inflammation | nih.gov |

| p-p65 (NF-κB) expression | Decrease | Attenuation of inflammatory signaling | nih.gov |

| miR-21-5p expression | Upregulation | Downregulation of FASLG and inhibition of apoptosis | nih.govnih.gov |

Inhibition of Apoptosis in Various Cell Types

One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. PGE1 has been demonstrated to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the activation of caspases, the executioner enzymes of apoptosis. spandidos-publications.comresearchgate.net

In addition to regulating the Bcl-2 family, PGE1 can also inhibit apoptosis by activating the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.gov Activation of HIF-1α by PGE1 has been shown to increase the expression of Bcl-2, thereby reducing apoptosis in mesenchymal stem cells. nih.gov

Furthermore, PGE1 has been found to inhibit apoptosis in keratinocytes following radiation-induced injury. oup.com In this context, PGE1 administration significantly reduced the proportion of apoptotic keratinocytes in the skin of irradiated rats. oup.com

In the context of monocrotaline-induced pulmonary arterial hypertension, PGE1 treatment has been shown to attenuate apoptosis in the lung tissues of affected rats. koreamed.org This was evidenced by a significant reduction in the number of TUNEL-positive cells, which are indicative of apoptotic DNA fragmentation. koreamed.org

The table below provides a summary of the anti-apoptotic effects of PGE1 in different cell types and the associated molecular mechanisms.

| Cell Type | Apoptotic Stimulus | Key Anti-Apoptotic Mechanism | Supporting Evidence |

| Cardiomyocytes | Hypoxia-Reperfusion | ↓Bax, ↑Bcl-2, ↑miR-21-5p/↓FASLG | nih.govnih.gov |

| Mesenchymal Stem Cells | Oxidative Stress (H₂O₂) | ↑HIF-1α, ↑Bcl-2 | nih.gov |

| Keratinocytes | Radiation | Unknown, but leads to ↓TUNEL-positive cells | oup.com |

| Lung Tissue (in PAH) | Monocrotaline (B1676716) | Unknown, but leads to ↓TUNEL-positive cells | koreamed.org |

| Cortical Neurons | Hemin-induced toxicity | Activation of Nrf2/HO-1 pathway | amegroups.cn |

Activation of Autophagy Pathways

Prostaglandin E1 (PGE1) has been shown to play a protective role in cellular function by modulating autophagy, a critical intracellular degradation and recycling process. In preclinical models of type 2 diabetes, PGE1 has demonstrated the ability to maintain the phenotype of vascular smooth muscle cells (VSMCs) by activating autophagy. d-nb.info Studies have shown that under high-glucose conditions, which typically inhibit autophagy, treatment with PGE1 can reverse this effect. d-nb.info

The mechanism involves the upregulation of key autophagy markers. Research indicates that PGE1 treatment increases the expression of Beclin-1 and the conversion of LC3B-I to LC3B-II, while decreasing the accumulation of p62, an autophagy substrate. d-nb.info This activation of the autophagic flux by PGE1 mimics the effects of known autophagy activators like rapamycin (B549165) and is counteracted by autophagy inhibitors such as 3-methyladenine, confirming its role in the pathway. d-nb.info By initiating this cellular self-cleaning process, PGE1 helps protect against the pathological changes induced by diabetic conditions. d-nb.info

Regulation of PI3K/AKT Pathway and PTEN/pCREB Expression

PGE1 modulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell proliferation, survival, and metabolism. d-nb.infonih.gov This pathway is often dysregulated in disease states, and its modulation by PGE1 is a key aspect of the compound's therapeutic effects in preclinical models.

Specifically, PGE1 has been found to suppress the phosphorylation of both AKT and the mammalian target of rapamycin (mTOR), which are key downstream effectors of PI3K. d-nb.info The PI3K/AKT/mTOR pathway is a negative regulator of autophagy; therefore, by inhibiting this pathway, PGE1 promotes the beneficial effects of autophagy. d-nb.info

Furthermore, PGE1's mechanism is closely linked to the Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/AKT pathway. nih.gov In studies on pulmonary arterial smooth muscle cells (PASMCs), PGE1 was observed to induce the expression of phosphorylated cAMP response element-binding protein (pCREB). nih.gov This, in turn, stimulates the expression of PTEN. nih.gov The upregulation of PTEN by PGE1 leads to the inhibition of AKT phosphorylation, thereby attenuating the proliferation and migration of these cells, which is a key factor in pulmonary arterial remodeling. nih.gov

Table 1: Effect of PGE1 on PI3K/AKT/PTEN Pathway Markers

| Marker | Effect of PGE1 Treatment | Cellular Outcome | Source |

|---|---|---|---|

| pAKT | Inhibition/Downregulation | Reduced cell proliferation and migration; promotion of autophagy | d-nb.infonih.gov |

| pmTOR | Inhibition/Downregulation | Promotion of autophagy | d-nb.info |

| pCREB | Induction/Upregulation | Stimulation of PTEN expression | nih.gov |

| PTEN | Induction/Upregulation | Inhibition of PI3K/AKT pathway | nih.gov |

Modulation of Stem Cell Biology

PGE1 has demonstrated significant effects on the biological properties of mesenchymal stem cells (MSCs), enhancing their therapeutic potential in preclinical models. nih.govresearchgate.netnih.gov This modulation primarily involves improving their survival, homing, and migration capabilities, which are often limited by oxidative stress in disease environments like pulmonary arterial hypertension (PAH). nih.gov

Enhancement of Mesenchymal Stem Cell (MSC) Homing

The effective homing of MSCs to injury sites is crucial for their therapeutic efficacy. PGE1 preconditioning has been shown to significantly enhance this process. nih.gov The mechanism involves the upregulation of C-X-C chemokine receptor 4 (CXCR4) on the surface of MSCs. nih.govresearchgate.netnih.gov CXCR4 is a key receptor that directs MSC migration toward its ligand, stromal cell-derived factor-1α (SDF-1α), which is typically expressed in injured tissues. nih.gov In vivo experiments have confirmed that a greater number of PGE1-preconditioned MSCs home to the lung tissue in rat models of PAH compared to non-preconditioned cells. nih.gov

Impact on MSC Apoptosis and Migration

PGE1 exerts a protective effect on MSCs by reducing apoptosis (programmed cell death) and enhancing their migratory ability. nih.govresearchgate.netnih.gov Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), MSCs undergo increased apoptosis. nih.gov Preconditioning with PGE1 significantly reduces this apoptotic rate. nih.gov This anti-apoptotic effect is linked to the increased expression of B-cell lymphoma 2 (Bcl-2), an important anti-apoptosis protein. nih.govresearchgate.net Concurrently, PGE1 stimulates the migration of MSCs, an effect also tied to the increased expression of CXCR4. nih.govnih.gov

Role of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway in MSC Modulation

The beneficial effects of PGE1 on MSC biology are largely mediated through the Hypoxia-Inducible Factor 1 alpha (HIF-1α) pathway. nih.govresearchgate.netnih.gov PGE1 treatment increases the protein levels of HIF-1α in MSCs. nih.govnih.gov HIF-1α is a master regulator that controls the expression of numerous genes involved in cell survival, migration, and metabolism. nih.gov

The activation of the HIF-1α pathway by PGE1 directly leads to:

Reduced Apoptosis: By increasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Enhanced Homing and Migration: By increasing the expression of CXCR4. nih.govnih.gov

Increased Secretion of Therapeutic Factors: PGE1 preconditioning has been shown to increase the secretion of vascular endothelial growth factor (VEGF) from MSCs via the HIF-1α pathway. nih.govresearchgate.net

The central role of this pathway was confirmed in studies using an HIF-1α inhibitor (Lificiguat, YC-1), which blocked the protective and modulatory effects of PGE1 on MSCs. nih.govnih.gov These findings establish the HIF-1α pathway as the key mechanism through which PGE1 improves the therapeutic potential of MSCs. nih.govnih.gov

Table 2: Research Findings on PGE1 Modulation of MSCs via HIF-1α

| Parameter | Effect of PGE1 Preconditioning on MSCs | Role of HIF-1α Pathway | Source |

|---|---|---|---|

| Apoptosis | Reduced | Mediated by increased Bcl-2 expression | nih.govresearchgate.net |

| Homing & Migration | Enhanced | Mediated by increased CXCR4 expression | nih.govnih.gov |

| VEGF Secretion | Increased | Direct consequence of HIF-1α activation | nih.govresearchgate.net |

| Therapeutic Effect in PAH Model | Improved | The inhibitor YC-1 blocked the therapeutic benefits | nih.govnih.gov |

Pharmacological Efficacy in Animal Models of Disease

Cardiovascular and Pulmonary Models

Research into the therapeutic potential of 14-Methyl Prostaglandin (B15479496) E1 has explored its effects in models of cardiovascular and pulmonary disease, with a particular focus on pulmonary arterial hypertension and ischemia.

In the widely utilized monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension (PAH), the administration of prostaglandin analogs has been shown to yield therapeutic benefits. PAH is a severe condition characterized by a sustained increase in pulmonary arterial pressure and significant remodeling of the small pulmonary arteries. In studies involving the MCT rat model, treatment has been associated with a reduction in key indicators of the disease. For instance, Prostaglandin E1 (PGE1) treatment in PAH rats led to a decrease in systolic pulmonary arterial pressure. This model effectively mimics key aspects of human PAH, including increased pulmonary vascular resistance and subsequent right ventricular enlargement.

A critical consequence of the pressure overload in PAH is the development of right ventricular (RV) hypertrophy and fibrosis. In the MCT-induced PAH rat model, these pathological changes are consistently observed. Studies have demonstrated that treatment with PGE1 can effectively mitigate these maladaptive structural changes in the heart. Specifically, PGE1 treatment decreased the development of RV hypertrophy and normalized the expression of collagen content in the right ventricle of rats with PAH. This suggests an ability to inhibit fibrosis and improve the functional properties of the right ventricle, highlighting a potential benefit for heart impairment secondary to PAH.

The anti-ischemic properties of prostaglandin analogs have been investigated in various contexts. Prostaglandin E1 is recognized for its role in mitigating ischemic injury. The mechanisms underlying these effects are complex and extend beyond simple vasodilation. They include the inhibition of inflammatory responses and the regulation of gene transcription related to tissue protection. In a rat model of cardiac arrest, PGE1 was shown to attenuate post-arrest myocardial dysfunction by inhibiting mitochondria-mediated cardiomyocyte apoptosis. In conscious dog models, PGE1 demonstrated an ability to increase myocardial contractility, further underscoring its complex cardiovascular effects. These findings in related prostaglandin compounds suggest a potential, though not yet specifically demonstrated for 14-Methyl PGE1, for therapeutic action in ischemic conditions.

Immunological and Inflammatory Models

The immunomodulatory and anti-inflammatory actions of prostaglandin derivatives have been a subject of extensive study, with promising results in models of vasculitis and inflammatory pain.

Immune complex-induced vasculitis is a condition characterized by vascular damage mediated by the deposition of immune complexes. In a rat model of this condition, a stable derivative of Prostaglandin E1, 15-(S)-15-methyl PGE1, demonstrated a marked ability to suppress the associated vascular damage. This suppression was characterized by a significant reduction in vasopermeability, indicating less vascular injury. Furthermore, in animals treated with the prostaglandin derivative, there was a greatly reduced infiltration of neutrophils at the tissue sites. These findings point to potent anti-inflammatory activity, which may be related to the compound's effects on leukocytes.

The formalin-induced paw pain model in rodents is a standard for assessing the analgesic potential of novel compounds. This test involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response. The initial, acute phase (Phase I) results from the direct chemical activation of nociceptors. The subsequent late phase (Phase II) is driven by inflammatory processes and central nervous system sensitization. While this model is widely used to test various analgesics, specific data on the effects of 14-Methyl Prostaglandin E1 in this assay are not available in the reviewed literature. However, the known anti-inflammatory properties of related prostaglandins (B1171923) suggest this as an area for potential investigation.

Below is a summary of findings for a related compound, Prostaglandin E1, in a rat model of Pulmonary Arterial Hypertension.

| Parameter | Control Group | PAH Model Group (MCT) | PAH Model + PGE1 Treatment |

| Systolic Pulmonary Arterial Pressure | Normal | Significantly Increased | Decreased |

| Right Ventricular Hypertrophy | Absent | Present | Reduced |

| Cardiac Fibrosis (Collagen) | Normal Levels | Increased Levels | Normalized Levels |

Bone Metabolism Models

Promotion of Bone Anabolism and Mineralization

Prostaglandin E1 (PGE1), a closely related compound to this compound, has demonstrated significant bone anabolic effects in animal models. Research has shown that PGE1 can stimulate new bone formation and accelerate bone matrix mineralization. redalyc.orgnih.gov In a study utilizing a rabbit model of palate disjunction, intravenous administration of PGE1 led to several notable outcomes related to bone metabolism. cuni.cz

One of the key findings was that PGE1 promotes modeling-based bone formation (MBF) over remodeling-based bone formation (RBF). cuni.cz Histomorphometry analysis of the sutural bones in rabbits treated with PGE1 showed a significant shift in the type of bone formation. cuni.cznih.gov The sham group (palate disjunction without PGE1) exhibited 20% RBF and 6% MBF. In contrast, the PGE1-treated group showed 8.6% RBF and a substantial 17% MBF. nih.govcuni.cz This suggests that PGE1 favors the creation of new bone on quiescent surfaces, a more efficient anabolic process, rather than the coupled resorption and formation process of remodeling. redalyc.orgnih.gov

Furthermore, the administration of PGE1 was associated with an acceleration of the mineralization process. nih.govcuni.cz Dynamic histomorphometry parameters indicated a significant shortening of the mineralization lag time (MLT) in the PGE1 group, suggesting that the compound enhances the rate at which the bone matrix is mineralized. redalyc.org This is complemented by the observation of increased serum levels of calcitriol, the active form of vitamin D, in the PGE1-treated rabbits. cuni.cz The stable levels of resorption markers, such as N-telopeptides, alongside these anabolic effects, indicate that PGE1's primary impact is on bone formation without a concurrent increase in bone breakdown. nih.govcuni.cz These findings collectively position PGE1 as a potent stimulator of bone anabolism and mineralization in preclinical models. redalyc.orgcuni.cz

| Parameter | Sham Group | PGE1 Group | Outcome |

| Remodeling-Based Bone Formation (RBF) | 20% | 8.6% | Decreased with PGE1 treatment |

| Modeling-Based Bone Formation (MBF) | 6% | 17% | Significantly increased with PGE1 treatment |

| Calcitriol Serum Levels | Baseline | Significant Increments | Increased with PGE1 treatment |

| Mineralization | Normal | Significantly Accelerated | Enhanced with PGE1 treatment |

| Resorption Markers (N-telopeptides) | Stable | Stable | No significant change observed |

Other Preclinical Applications and Biological Roles

Neuroprotection in Murine Models of Parkinson's Disease

Prostaglandin E1 (PGE1) has emerged as a compound of interest for its neuroprotective potential in the context of Parkinson's disease. redalyc.org Studies in murine models of this neurodegenerative disorder have demonstrated that PGE1 can offer significant protection to dopaminergic neurons, which are progressively lost in Parkinson's patients. redalyc.org The mechanism underlying this neuroprotective effect is linked to the activation of a key protein known as Nurr1. redalyc.org

In a mouse model of Parkinson's disease, treatment with PGE1 led to a range of positive outcomes. redalyc.org The administration of PGE1 was found to protect dopaminergic neurons in the substantia nigra, a brain region heavily affected by the disease, from cell death. redalyc.org Concurrently, this neuroprotection resulted in increased dopamine (B1211576) levels within the brain. redalyc.org From a functional perspective, these cellular and molecular changes translated into a significant lessening of motor symptoms in the treated mice, with PGE1 showing a more extensive recovery of motor function compared to PGA1. redalyc.org These findings highlight the therapeutic potential of activating the Nurr1 pathway with compounds like PGE1 for slowing the progression of Parkinson's disease. redalyc.org

| Model System | Compound | Key Target | Observed Effects |

| Rodent-derived dopaminergic neurons | Prostaglandin E1 (PGE1) | Nurr1 Protein | Induced expression of Nurr1 target genes, Increased dopamine levels, Protection against cell death |

| Mouse model of Parkinson's Disease | Prostaglandin E1 (PGE1) | Nurr1 Protein | Protected dopaminergic neurons from cell death, Increased dopamine levels, Significantly lessened motor symptoms |

Role in Blood Sucking Mechanisms in Invertebrate Models

Prostaglandins, including Prostaglandin E1 (PGE1), play a crucial role in the success of blood-feeding by various invertebrates. scielo.brnih.gov These compounds are found in the saliva of hematophagous organisms and possess a suite of pharmacological properties that counteract the host's natural defense mechanisms against blood loss. scielo.brnih.gov The saliva of blood-sucking insects and other invertebrates is a complex cocktail of molecules that facilitate feeding, and prostaglandins are key components of this arsenal. scielo.br

In the context of the triatomine bug Rhodnius prolixus, the saliva is known to contain a variety of anti-hemostatic molecules that ensure a steady flow of blood. scielo.br While the specific presence of this compound has not been detailed, the saliva of these bugs does release nitric oxide and contains other substances that inhibit blood coagulation and platelet aggregation. scielo.brnih.gov Prostaglandins, in general, contribute to this effect by acting as potent vasodilators, which increases blood flow to the bite site, and by inhibiting platelet aggregation, which prevents the formation of clots that could obstruct feeding. scielo.brresearchgate.net

A more direct role for PGE1 has been identified in the forest leech, Haemadipsa sylvestris. nih.govnih.gov Analysis of its salivary glands revealed a significant concentration of PGE1. nih.govnih.gov Functional studies demonstrated that this leech-derived PGE1 is a multifaceted tool for blood-sucking. nih.gov It efficiently inhibits platelet aggregation induced by ADP, with an IC50 of 21.81 ± 2.24 nM. nih.gov Furthermore, it significantly increases vascular permeability in a dose-dependent manner, which facilitates the pooling of blood. nih.govnih.gov PGE1 from the leech also prolongs bleeding time and, importantly, suppresses acute pain, which helps the leech to remain undetected by its host during the feeding process. nih.govnih.gov These functions—vasodilation, anti-platelet aggregation, anti-inflammation, and pain alleviation—are critical for the blood-sucking mechanism of these invertebrates. nih.gov

| Invertebrate Model | Compound | Location | Key Functions in Blood-Sucking |

| Rhodnius prolixus | Prostaglandins (general) | Saliva | Vasodilation, Anti-clotting effects |

| Haemadipsa sylvestris | Prostaglandin E1 (PGE1) | Salivary Gland | Inhibition of platelet aggregation, Increased vascular permeability, Prolonged bleeding time, Pain suppression |

Advanced Analytical Methodologies for Prostaglandin E1 and Analogues

Chromatographic Techniques

Chromatography is the cornerstone of prostaglandin (B15479496) analysis, enabling the separation of these lipid mediators from complex biological samples and from each other. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of prostaglandins (B1171923) in biological samples, offering high sensitivity and selectivity. nih.govspringernature.com This technique is particularly well-suited for trace analysis, where analytes are present at picogram per milliliter (pg/mL) concentrations. nih.gov The complexity of biological matrices, however, can lead to significant matrix effects and the presence of endogenous interferences, which can compromise the accuracy of quantification. sciex.jp

The table below summarizes typical parameters for an LC-MS/MS method used in the analysis of prostaglandins.

Table 1. Example LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Ultra High Performance Liquid Chromatography (UHPLC) |

| Analytical Column | Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm particle size) frontiersin.org |

| Mobile Phase A | 0.1% Acetic acid or 0.15% Formic acid in water frontiersin.orgnih.gov |

| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile/Methanol with 0.1% acetic acid nih.gov |

| Flow Rate | 0.3 - 0.65 mL/min frontiersin.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode |

| Mass Spectrometry | Triple quadrupole mass spectrometer frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Transition (PGE1) | m/z 353.2 → specific product ions frontiersin.orguab.edu |

While LC-MS/MS is highly sensitive, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a viable alternative, particularly when enhanced sensitivity is required and mass spectrometry instrumentation is not available. Prostaglandins, including PGE1, lack strong native fluorophores and exhibit low specific absorbance in the ultraviolet (UV) region, making direct detection challenging at low concentrations.

The table below lists common derivatizing agents used for fluorescence detection of prostaglandins.

Table 2. Fluorescent Derivatizing Agents for HPLC Analysis of Prostaglandins

| Derivatizing Agent | Abbreviation | Excitation (λex) | Emission (λem) | Reference |

|---|---|---|---|---|

| Panacyl bromide | PAN | 376 nm | 470 nm | nih.govresearchgate.net |

| 4-bromomethyl-7-methoxycoumarine | BrMmC | 340 nm | 390 nm | researchgate.net |

| 2-bromoacetyl-6-methoxynaphthalene | - | 300 nm | 460 nm | researchgate.netresearchgate.net |

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for detection and analysis. slideshare.net In the context of HPLC analysis of prostaglandins, both pre-column and post-column derivatization strategies can be employed to enhance detectability.

Pre-column derivatization involves chemically modifying the analyte before it is injected into the HPLC system. slideshare.net This is the most common approach for prostaglandins, especially for fluorescence detection. nih.govresearchgate.net The reaction is typically performed manually or with an autosampler. An advantage of this method is that the separation of the derivatized products can be optimized on the analytical column. However, it can be more labor-intensive and may result in the formation of multiple derivative products or byproducts that could complicate the chromatogram. slideshare.net Reagents like panacyl bromide and 4-bromomethyl-7-methoxycoumarine are used in pre-column derivatization to attach a fluorescent tag to the prostaglandin's carboxylic acid group. researchgate.net

Post-column derivatization occurs after the analyte has been separated on the HPLC column but before it reaches the detector. slideshare.net The derivatizing reagent is continuously mixed with the column effluent in a reaction coil. This technique is fully automated and offers excellent reproducibility. Since the reaction occurs after separation, the formation of multiple products from a single analyte is not a concern. However, the reaction must be rapid and compatible with the mobile phase, and the instrumentation is more complex.

The table below compares pre- and post-column derivatization techniques.

Table 3. Comparison of Pre- and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Timing | Before HPLC separation | After HPLC separation, before detection |

| Advantages | Fewer equipment restrictions; can be performed manually; separation of derivatives can be optimized. slideshare.net | Fully automated; highly reproducible; no interference from reaction byproducts on separation. |

| Disadvantages | Can be labor-intensive; potential for multiple derivative products; excess reagent may interfere with chromatography. | Requires specialized equipment (reagent pump, reaction coil); reaction must be fast and compatible with mobile phase. |

| Typical Application for PGs | Fluorescence detection (e.g., using panacyl bromide). nih.gov | Less common for prostaglandins, but applicable for various analytes. |

Effective sample preparation is a critical step in the analysis of prostaglandins from complex biological matrices like plasma, urine, or cell culture supernatants. creative-proteomics.comrndsystems.com The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical technique. Solid Phase Extraction (SPE) is the most widely used technique for this purpose. creative-proteomics.comnih.gov

SPE operates on the principle of partitioning an analyte between a solid phase (the sorbent) and a liquid phase (the sample and solvents). nih.gov For prostaglandins, which are acidic lipids, reversed-phase SPE using a C18-bonded silica (B1680970) sorbent is common. rndsystems.comsigmaaldrich.com The process generally involves four steps:

Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample loading. sigmaaldrich.com

Loading: The acidified sample is passed through the sorbent bed. The nonpolar C18 sorbent retains the prostaglandins and other hydrophobic molecules, while polar components like salts pass through. sigmaaldrich.com

Washing: The sorbent is washed with a weak solvent (e.g., water followed by a low-percentage organic solvent like hexane) to remove any remaining weakly bound interferences. sigmaaldrich.com

Elution: A strong organic solvent (e.g., ethyl acetate (B1210297) or methanol) is used to disrupt the interaction between the prostaglandins and the sorbent, eluting them from the column for collection. creative-proteomics.comsigmaaldrich.com

Following elution, the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in a small volume of mobile phase for injection into the chromatographic system. rndsystems.com Other techniques like liquid-liquid extraction (LLE) can also be used, but SPE is often preferred due to its efficiency, reproducibility, and lower solvent consumption. nih.govnih.gov

Spectroscopic and Spectrometric Characterization

While chromatographic methods are essential for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of prostaglandins and their analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds, including 14-Methyl Prostaglandin E1. frontiersin.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon framework, proton environments, and the connectivity between atoms. nih.gov

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ) and spin-spin coupling patterns are used to assign protons to specific positions in the structure.

¹³C NMR (Carbon-13 NMR): This technique reveals the number of non-equivalent carbons in a molecule and their electronic environment. The chemical shifts in ¹³C NMR are highly sensitive to changes in molecular structure and conformation. nih.gov